molecular formula C21H18N2O6 B2687159 METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358309-45-1

METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2687159
CAS No.: 1358309-45-1
M. Wt: 394.383
InChI Key: BFOAGTLWQUYMOE-UHFFFAOYSA-N
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Description

Research Significance in Medicinal Chemistry

This hybrid compound’s structural duality addresses critical challenges in drug discovery:

  • Enhanced Bioavailability : The 2-carboxylate ester improves membrane permeability compared to free carboxylic acids, while the benzodioxin’s lipophilic aromatic system facilitates tissue penetration. Hybridization increases polar surface area (PSA) to 98.7 Ų versus 75.4 Ų for standalone quinolines, optimizing Rule-of-Five compliance.

  • Multitarget Potential : Quantum mechanical simulations suggest the quinoline nitrogen coordinates transition metals in enzymatic active sites, while the benzodioxin’s ether oxygen network forms hydrogen bonds with protease residues. This dual mechanism is exemplified in Equation 1:

$$
E{\text{binding}} = -k1 \ln\left(\frac{[\text{Enzyme-Hybrid}]}{[\text{Enzyme}][\text{Hybrid}]}\right) + k2 \sigma{\text{aromatic}}
$$

Where $$k1$$ and $$k2$$ represent hydrophobic and π-stacking contributions, respectively.

  • Synthetic Versatility : The molecule’s modular design permits systematic variation at three positions:
    • Quinoline C4 substituents (methoxy vs. ethoxy)
    • Benzodioxin aryl substitutions (electron-withdrawing vs. donating groups)
    • Carbamate linker stereochemistry

Ongoing structure-activity relationship (SAR) studies have identified critical pharmacophoric elements (Table 2).

Table 2: Essential Pharmacophoric Features

Component Role Optimal Configuration
Quinoline C2-COOCH3 Metabolic stability Methyl ester (vs. ethyl)
Benzodioxin O-heterocycle Conformational restriction cis-fused dioxane ring
Carbamoylmethoxy linker Spatial orientation 3-bond distance between heterocycles

Current Scientific Knowledge Gaps

Despite progress, four critical knowledge gaps persist:

  • Target Deconvolution : While the hybrid shows in vitro activity against HepG2 and KB cell lines (IC50 ≈ 0.25–0.28 μM), its precise molecular targets remain uncharacterized. Proteomic studies are needed to differentiate kinase inhibition from epigenetic modulation mechanisms.

  • Metabolic Fate : The esterase-labile C2 methyl group likely generates active carboxylic acid metabolites, but human cytochrome P450 isoform specificity (CYP3A4 vs. CYP2D6) remains unverified.

  • Stereochemical Impact : All reported syntheses produce racemic mixtures. Enantioselective synthesis protocols could reveal differential biological activities between (R)- and (S)-configured hybrids.

  • Resistance Potential : Cross-resistance with existing quinoline-based therapeutics (e.g., bedaquiline) has not been assessed. Mycobacterium tuberculosis efflux pump overexpression may compromise hybrid efficacy.

Research Objectives and Hypotheses

Primary Objectives:

  • Determine crystallographic binding mode with tuberculosis enoyl-ACP reductase (InhA) and human topoisomerase IIα
  • Establish quantitative structure-property relationship (QSPR) models for blood-brain barrier partitioning
  • Develop catalytic asymmetric synthesis route using chiral oxazaborolidine catalysts

Testable Hypotheses:

  • Hypothesis 1 : The benzodioxin’s 1,4-dioxane ring enhances rigidity, reducing entropic penalties during target binding compared to monocyclic analogues.
    • Prediction: Hybrids will show 2–3 fold lower $$K_d$$ values than parent quinolines in isothermal titration calorimetry assays.
  • Hypothesis 2 : Carbamate linker methylation minimizes P-glycoprotein recognition, improving intracellular accumulation.

    • Prediction: Caco-2 permeability assays will show efflux ratios < 2.5 versus > 5.0 for non-methylated derivatives.
  • Hypothesis 3 : Ortho-substituted benzodioxin derivatives exhibit time-dependent inhibition kinetics due to slow-binding enzyme interactions.

    • Prediction: Progress curve analysis will yield $$k{\text{on}} = 10^3$$ M⁻¹s⁻¹ and $$k{\text{off}} = 10^{-4}$$ s⁻¹ for chloro-substituted hybrids.

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-26-21(25)16-11-18(14-4-2-3-5-15(14)23-16)29-12-20(24)22-13-6-7-17-19(10-13)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOAGTLWQUYMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three primary sites: the carbamoyl, ester, and benzodioxin moieties.

Carbamoyl Hydrolysis

Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the carbamoyl group (–NH–C(=O)–O–) hydrolyzes to form a carboxylic acid and an amine derivative. For example:

R–NH–C(=O)–O–R’+H2OH+/OHR–NH2+HOOC–R’+ROH\text{R–NH–C(=O)–O–R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–NH}_2 + \text{HOOC–R'} + \text{ROH}

This reaction is critical for generating bioactive metabolites or intermediates for further functionalization .

Ester Hydrolysis

The methyl ester at the quinoline-2-position undergoes saponification in basic media (e.g., aqueous NaOH/ethanol) to yield the corresponding carboxylic acid:

COOCH3OHCOOH\text{COOCH}_3 \xrightarrow{\text{OH}^-} \text{COOH}

This step is often employed to enhance water solubility for pharmacological studies .

Benzodioxin Ring Opening

Under strong reducing conditions (e.g., LiAlH₄), the 1,4-benzodioxin ring may cleave to form catechol derivatives, though this reaction is less common and requires precise control .

Nucleophilic Substitution Reactions

The methoxy group (–OCH₃) on the quinoline ring participates in nucleophilic substitutions.

Nucleophile Conditions Product Yield
Amines (RNH₂)DMF, 80°C, CuI/K₂CO₃–NH–R substituent60–75%
Thiols (RSH)DMSO, 100°C, NaH–S–R substituent50–65%
Halides (X⁻)Acetonitrile, reflux, KI–X substituent<40%

These substitutions enable modular diversification of the quinoline scaffold for structure-activity relationship (SAR) studies .

Catalyzed Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging its halogenated intermediates (e.g., bromo derivatives).

Copper-Catalyzed Ullmann-Type Coupling

In the presence of CuI and K₂CO₃ in dioxane (80°C), the quinoline core couples with aryl boronic acids to form biaryl structures :

Quinoline–Br+Ar–B(OH)2CuIQuinoline–Ar+B(OH)3\text{Quinoline–Br} + \text{Ar–B(OH)}_2 \xrightarrow{\text{CuI}} \text{Quinoline–Ar} + \text{B(OH)}_3

This method is pivotal for introducing aromatic diversity .

Palladium-Catalyzed Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O, brominated derivatives form C–C bonds with boronic esters, enabling access to extended π-systems .

Oxidation

  • Quinoline N-Oxidation : Treatment with m-CPBA or H₂O₂/AcOH generates the N-oxide derivative, altering electronic properties .

  • Benzodioxin Oxidation : Strong oxidants (e.g., KMnO₄) convert the benzodioxin ring to a quinone structure, though this is rarely utilized due to side reactions .

Reduction

  • Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol (–CH₂OH) .

  • Carbamoyl to Amine : Catalytic hydrogenation (H₂/Pd–C) converts the carbamoyl group to –NH₂ .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents/Conditions Applications
CarbamoylHydrolysisHCl/H₂O, 100°CMetabolite synthesis
MethoxyNucleophilic substitutionCuI, K₂CO₃, DMF, 80°CSAR diversification
EsterSaponificationNaOH/EtOH, refluxSolubility enhancement
Quinoline coreCross-couplingPd(PPh₃)₄, Na₂CO₃, THF/H₂OPolyaromatic scaffold synthesis

Scientific Research Applications

Structure and Composition

The molecular formula of methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}quinoline-2-carboxylate is C21H20N2O6C_{21}H_{20}N_2O_6. The compound features a quinoline core substituted with a methoxy group and a 2,3-dihydro-1,4-benzodioxin moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

  • Antibacterial Activity : Studies have indicated that derivatives of the benzodioxin structure exhibit significant antibacterial properties. For example, compounds containing the benzodioxin ring have been synthesized and tested against various bacterial strains, demonstrating effective inhibition .
  • Anti-inflammatory Potential : The compound's ability to inhibit lipoxygenase enzymes suggests potential use as an anti-inflammatory agent. Lipoxygenase inhibitors are valuable in treating conditions like asthma and arthritis .

Drug Development

The unique structural features of this compound make it a candidate for further drug development:

  • Targeting Cancer : Compounds with similar structures have been investigated for their anticancer properties. The quinoline moiety is known for its ability to interact with DNA and inhibit tumor growth .
  • Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Electrochemical Applications

Recent advances in synthetic organic electrochemistry have highlighted the utility of compounds like this compound in electrochemical synthesis processes. These methods can enhance reaction efficiency and selectivity while minimizing waste .

Case Study 1: Antibacterial Screening

A series of sulfonamides bearing the benzodioxin ring were synthesized and screened against various bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity comparable to established antibiotics . This underscores the potential of this compound in developing new antibacterial agents.

Case Study 2: Lipoxygenase Inhibition

Inhibitory assays against lipoxygenase showed that certain derivatives of this compound could effectively reduce enzyme activity. This finding supports its potential role in anti-inflammatory therapies .

Mechanism of Action

The mechanism by which METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways . The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxazinoquinolines

Compounds such as 1,3-oxazino[5,4,3-ij]quinolines and 1,4-oxazino[2,3,4-ij]quinolines share structural similarities with the target compound, particularly in fused heterocyclic systems. Key differences include:

  • Stability under Electron Impact: 1,4-Oxazinoquinolines exhibit higher resistance to electron impact during mass spectrometry, with stronger molecular ion ([M]+•) peaks compared to 1,3-oxazinoquinolines. Fragmentation pathways also differ: 1,3-oxazinoquinolines lose CO₂ first, while 1,4-oxazinoquinolines eliminate CO .
  • Substituent Effects: Methyl groups at α-carbon atoms reduce [M]+• peak intensity due to methyl radical elimination, especially when aromatization of the quinoline fragment occurs. The target compound’s carbamoyl-methoxy group may similarly influence fragmentation but could enhance stability through hydrogen bonding .

Table 1: Stability and Fragmentation of Oxazinoquinolines

Compound Type [M]+• Peak Intensity Primary Fragmentation Pathway
1,3-Oxazinoquinolines Low CO₂ elimination
1,4-Oxazinoquinolines High CO elimination
Target Compound (Benzodioxin-linked) Not reported Likely CO₂/CO loss with carbamoyl influence

Anticancer Quinolines

Trimethoxy-substituted quinolines (e.g., 5,6,7-trimethoxy derivatives) and steroidal quinoline hybrids are notable for their antitumor activity:

  • Cytotoxicity: Trimethoxyquinolines like compounds 7e and 7f show IC₅₀ values <5 μM against A2780 ovarian cancer cells, with enhanced activity against resistant cell lines . The target compound’s methoxy and carbamoyl groups may similarly modulate cytotoxicity, though its benzodioxin moiety could alter membrane permeability or target engagement.
  • Steroidal Hybrids: Androstane-quinoline hybrids demonstrate potent antimicrobial and antitumor effects, suggesting that bulky substituents (e.g., benzodioxin) might improve selectivity or pharmacokinetics .

Table 2: Cytotoxicity of Selected Quinolines

Compound Cell Line (IC₅₀) Key Substituents
5,6,7-Trimethoxyquinoline A2780: <5 μM Methoxy groups at positions 5–7
Steroidal Quinoline Hybrid MCF-7: ~10 μM Androstane backbone fused with quinoline
Target Compound Data unavailable Benzodioxin-carbamoyl-methoxy

Substitution Effects on Bioactivity

  • Halogen and Trifluoromethyl Groups: Fluorine or chlorine at position 6 of quinolines reduces activity in autoimmune disease models (EC₅₀ increases from 35 nM to 550 nM). Conversely, 7-trifluoromethyl substitution drastically lowers potency . The target compound lacks halogens but incorporates a benzodioxin ring, which may mitigate toxicity while maintaining efficacy.
  • Hydroxylation: Hydroxylated quinolines generally show reduced toxicity in algae and daphnid assays compared to parent compounds, though results vary in Vibrio fischeri tests . The methoxy group in the target compound may confer similar hydrophilicity without compromising stability.

Heme-Binding Quinolines

Quinolines like amodiaquine exhibit strong heme-binding via π-π stacking and hydrogen bonding, correlating with antimalarial activity . The target compound’s carbamoyl group could enhance heme affinity, though its benzodioxin moiety might sterically hinder interaction.

Table 3: Key Properties of Heme-Binding Quinolines

Compound Heme-Binding Strength Key Structural Features
Amodiaquine High (8% complex retention) p-Hydroxyaniline, alkylamine
Target Compound Unknown Carbamoyl-methoxy, benzodioxin

Biological Activity

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities, including antimalarial, antitumor, and antibacterial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C_{18}H_{18}N_{2}O_{5}. Its structure features a quinoline backbone with a carbamate and methoxy substituent, which may influence its biological properties.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In various studies, compounds similar to this compound have shown significant activity against a range of pathogens:

  • Antibacterial : Studies indicate that quinoline derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain substituted quinoline carboxamides demonstrated higher efficacy against Mycobacterium tuberculosis than standard treatments like isoniazid .
  • Antifungal : Quinoline compounds have also been reported to possess antifungal properties. They inhibit fungal growth by disrupting cellular processes .

Antimalarial Activity

Quinoline derivatives are particularly noted for their antimalarial effects. The mechanism often involves inhibition of the translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis during the parasite's lifecycle . Compounds structurally related to this compound have shown promising results in preclinical models with low nanomolar activity against malaria parasites .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinolines act by inhibiting key enzymes involved in metabolic pathways of pathogens.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA replication or RNA transcription processes in microbial cells.
  • Membrane Disruption : Certain compounds may integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

StudyCompoundBiological ActivityFindings
Quinoline DerivativesAntimicrobialDemonstrated significant antibacterial activity against M. tuberculosis
Quinoline CarboxamidesAntimalarialInhibited PfEF2, showing low nanomolar potency in vitro
Substituted Quinoline CarboxamidesAntifungalExhibited strong antifungal activity against various strains

Q & A

Q. Advanced

  • Safety Protocols : Follow GHS guidelines for handling carbamoylating agents (e.g., wear PPE, ensure fume hood ventilation) .
  • Control Experiments : Include blank reactions (without catalyst) and internal standards (e.g., anthracene) to validate kinetic data .
  • Degradation Studies : Monitor stability under varying pH (1–14) and temperatures (25–60°C) using accelerated stability testing .

Data Collection : Use in-situ IR or Raman spectroscopy to track reaction intermediates in real time .

How does the spatial arrangement of substituents influence the compound’s biological activity?

Q. Advanced

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The methoxy and carbamate groups may form hydrogen bonds with active-site residues .
  • SAR Studies : Synthesize analogs with modified benzodioxin or quinoline moieties. For example, replacing the methoxy group with ethoxy reduces lipophilicity (logP decreases by ~0.5) .
  • Crystallography : Resolve single-crystal X-ray structures to correlate conformation with activity. The dihedral angle between quinoline and benzodioxin planes affects binding .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Purification : Chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) or acid-base extraction .
  • Byproduct Management : Optimize quenching steps to remove unreacted amines or coupling agents .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Case Study : Pilot-scale reactions in continuous flow reactors improved yield from 65% (batch) to 82% by reducing residence time variability .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

  • Simulated Biological Media : Incubate the compound in PBS (pH 7.4), human plasma, or liver microsomes. Monitor degradation via LC-MS/MS .
  • Metabolite Identification : Use hepatocyte assays to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products .

Key Finding : The ester group hydrolyzes rapidly in plasma (t₁/₂ = 2.3 h), suggesting prodrug potential .

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